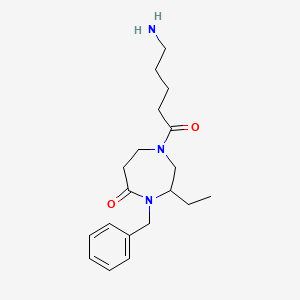![molecular formula C17H24ClN3O2S B5431170 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride, also known as DBA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DBA is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The mechanism of action of 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and cancer. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. This compound has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor effects, this compound has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several potential future directions for research on 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammation and cancer. Finally, more research is needed to explore the potential side effects and safety of this compound in vivo.
合成方法
The synthesis of 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride involves the reaction of 4-bromo-N,N-dimethylbenzenesulfonamide with 4-(dimethylamino)benzylamine in the presence of potassium carbonate. The resulting intermediate is then treated with ethylene oxide to yield this compound hydrochloride. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of several human cancer cell lines, including breast, lung, and colon cancer cells. These findings suggest that this compound may have potential applications as a therapeutic agent for the treatment of inflammation and cancer.
属性
IUPAC Name |
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S.ClH/c1-20(2)16-7-3-15(4-8-16)13-19-12-11-14-5-9-17(10-6-14)23(18,21)22;/h3-10,19H,11-13H2,1-2H3,(H2,18,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLIPCTBKIINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5431096.png)

![2-[2-(3-nitrophenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5431112.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5431130.png)
![(4aS*,8aR*)-6-[(4,5-dimethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431136.png)
![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)
![6-benzyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5431146.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)